

Addressing potential toxicity of BMS-986470 in long-term studies

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Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

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Technical Support Center: BMS-986470 Long-Term Studies

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for addressing potential toxicities of **BMS-986470** in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-986470** and what is its mechanism of action?

A1: **BMS-986470** is an experimental oral small molecule drug classified as a cereblon (CRBN) E3 ligase modulator (CELMoD), also known as a molecular glue degrader.^{[1][2]} It is designed to treat sickle cell disease (SCD) by inducing the expression of fetal hemoglobin (HbF).^{[3][4]} **BMS-986470** works by promoting the interaction between the E3 ubiquitin ligase CRBN and two transcriptional repressors of γ -globin, Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ).^{[3][5]} This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which in turn derepresses the γ -globin gene, leading to increased production of HbF.^{[5][6]}

Q2: What is the current clinical development status of **BMS-986470**?

A2: As of late 2025, **BMS-986470** is in Phase 1/2 clinical trials (NCT06481306) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with sickle cell disease.[1][3][7][8] The study is actively recruiting participants.[1]

Q3: What are the known or potential on-target toxicities of **BMS-986470** in long-term studies?

A3: Long-term on-target toxicities are still under investigation. However, they could theoretically be linked to the prolonged degradation of ZBTB7A and WIZ.

- ZBTB7A: This protein is involved in various cellular processes, including cell growth, survival, and differentiation of several cell lineages like B-cells, T-cells, and erythrocytes.[9][10] Knockout studies in mice have shown that ZBTB7A deletion can lead to premature senescence and apoptosis through upregulation of p21 and p53.[9] It also plays a role in maintaining genome integrity.[9] Therefore, long-term degradation of ZBTB7A could potentially impact these processes.
- WIZ: WIZ is a partner of the G9a/GLP histone methyltransferase complex, playing a role in transcriptional repression and chromatin organization.[11][12] Knockout of WIZ in mice leads to embryonic lethality, with developmental defects such as cleft palate and growth retardation, suggesting its importance in embryonic development.[12][13] While the impact of WIZ degradation in adults is less clear, its role in gene regulation suggests that long-term suppression could have unforeseen consequences.[11]

Q4: What are the potential off-target toxicities of **BMS-986470**?

A4: **BMS-986470** is a cereblon E3 ligase modulator. This class of drugs, which includes thalidomide and its analogs, is known for potential off-target effects.[14] Preclinical studies with **BMS-986470** have shown moderate activity against Ikaros and CK1 α , and minimal effects on GSTP1.[3] Long-term exposure could potentially lead to toxicities associated with the degradation of these or other unintended proteins.[15][16] It is crucial to monitor for a broad range of potential adverse events in long-term studies.

Q5: What is the available preclinical safety and tolerability data for **BMS-986470**?

A5: Preclinical data suggests that **BMS-986470** is generally well-tolerated in short-term studies. [3][6] In vitro studies showed no significant hERG inhibition ($IC_{50} > 10 \mu M$), no toxicity to peripheral blood mononuclear cells (PBMCs) ($IC_{50} > 3 \mu M$), and it was negative in the Ames test for mutagenicity.[3] In vivo studies in cynomolgus monkeys at doses up to 7.5 mg/kg for 16 days showed the drug was well-tolerated with no significant changes in body weight, clinical signs, hematology, or serum chemistry.[3]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected Cytotoxicity in vitro	Off-target protein degradation.	Perform proteomic analysis to identify unintended degraded proteins. Lower the concentration of BMS-986470.
Cell line sensitivity.	Test on a panel of different cell lines to assess specificity.	
In vivo Weight Loss or Reduced Activity	On-target effects on cell proliferation/senescence.	Monitor cell cycle markers (p21, p53) in relevant tissues.
Off-target toxicity.	Conduct comprehensive histopathology and clinical chemistry.	
Hematological Abnormalities (not related to HbF induction)	Effects on hematopoietic stem cells.	Perform detailed analysis of bone marrow and peripheral blood cell populations.
Immune-mediated reaction.	Evaluate for the presence of anti-drug antibodies.	
Developmental or Reproductive Toxicity in Animal Models	On-target effects of WIZ degradation.	Conduct dedicated developmental and reproductive toxicology (DART) studies.
Off-target effects of CRBN modulation.	Assess for teratogenic effects, similar to those seen with other CRBN modulators.	
Lack of Efficacy (No HbF Induction)	Poor drug exposure.	Perform pharmacokinetic analysis to ensure adequate drug levels.
Cellular resistance.	Sequence the CRBN gene to check for mutations that may affect drug binding.	

Quantitative Data Summary

 Table 1: In Vitro Pharmacology and Safety of **BMS-986470**

Parameter	Value	Reference
CRBN Binding (IC50)	0.54 μ M	[3]
ZBTB7A Degradation (EC50)	0.009 μ M	[3]
WIZ Degradation (EC50)	0.011 μ M	[3]
Ikaros Degradation (EC50)	0.106 μ M	[3]
CK1 α Degradation (EC50)	4.303 μ M	[3]
GSTP1 Degradation (EC50)	>10 μ M	[3]
hERG Inhibition (IC50)	>10 μ M	[3]
PBMC Toxicity (IC50)	>3 μ M	[3]
Ames Test	Negative	[3]

 Table 2: Preclinical Pharmacokinetics of **BMS-986470**

Species	Dose (mg/kg)	Route	Clearance (mL/min/kg)	Vss (L/kg)	Half-life (h)	Bioavailability (%)	Reference
Mouse	1	i.v./p.o.	16	1.1	1.2	19	[3]
Rat	2	i.v./p.o.	17	1.7	5.6	72	[3]
Cynomolgus Monkey	1	i.v./p.o.	1.5	0.8	14	100	[3]

Experimental Protocols

Protocol 1: Long-Term Toxicology Study in Rodents

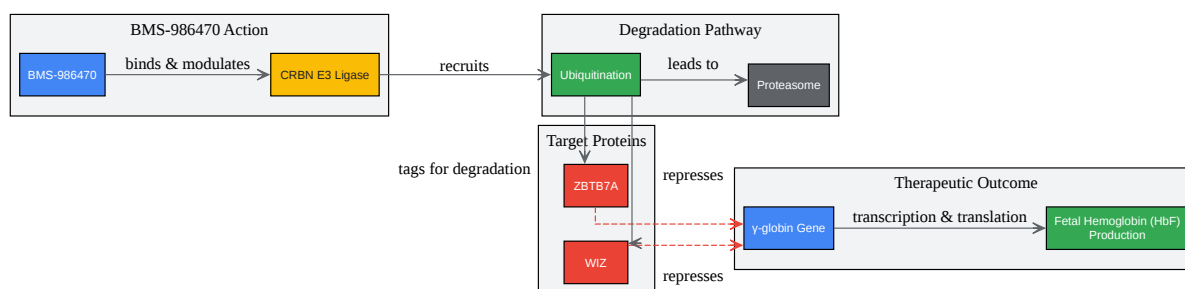
- Species: Sprague-Dawley rats.
- Groups: Vehicle control, low-dose, mid-dose, and high-dose **BMS-986470**.
- Dosing: Daily oral gavage for 6 months.
- Parameters to Monitor:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Weekly measurements.
 - Ophthalmology: Examinations at baseline, 3 months, and 6 months.
 - Hematology and Clinical Chemistry: Blood collection at baseline, 1, 3, and 6 months.
 - Urinalysis: At baseline, 3, and 6 months.
 - Toxicokinetics: Satellite groups for plasma concentration analysis.
- Terminal Procedures:
 - Gross Necropsy: Detailed examination of all organs.
 - Organ Weights: Collection and weighing of major organs.
 - Histopathology: Microscopic examination of a comprehensive list of tissues.

Protocol 2: Off-Target Profiling using Proteomics

- Cell Lines: Human cell lines relevant to potential toxicities (e.g., hepatocytes, cardiomyocytes, neuronal cells).
- Treatment: Treat cells with **BMS-986470** at various concentrations and time points.
- Sample Preparation: Lyse cells and prepare protein extracts.
- Mass Spectrometry: Perform quantitative proteomics (e.g., TMT or label-free quantification) to identify proteins with altered abundance.

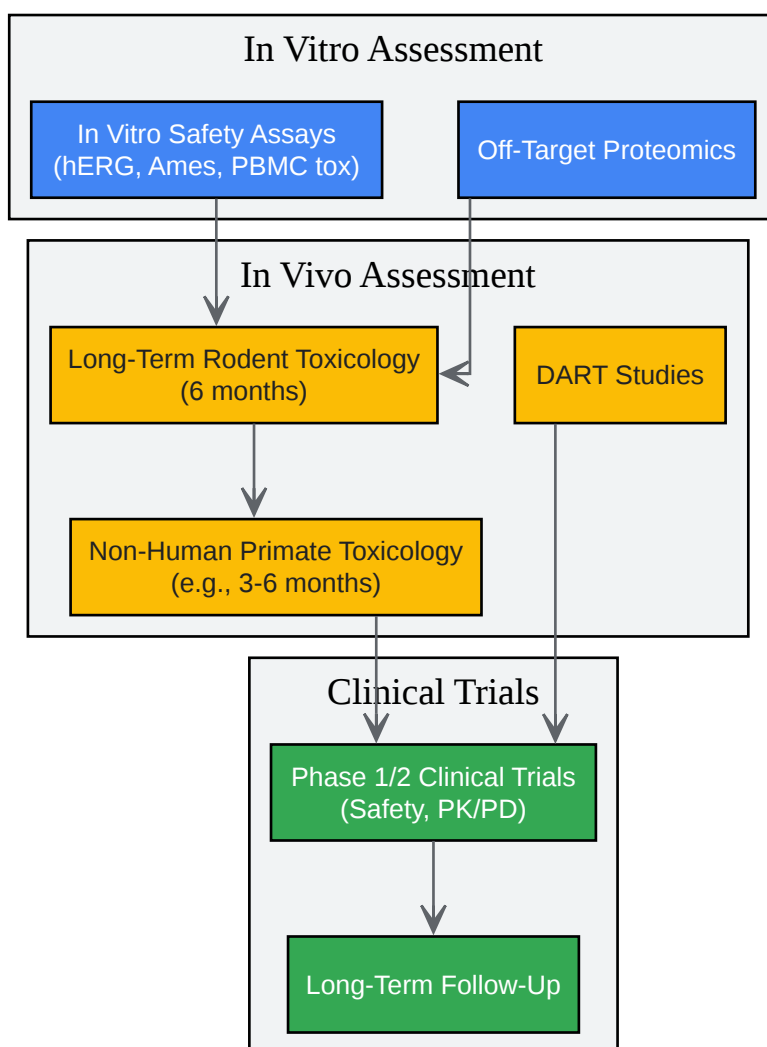
- Data Analysis: Identify proteins that are significantly degraded upon treatment and perform pathway analysis to understand the potential functional consequences.

Visualizations



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Caption: Mechanism of action of **BMS-986470**.



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Caption: Preclinical to clinical toxicology workflow.

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